molecular formula C8H14ClN B2659113 (3aR,7aS)-2,3,3a,4,7,7a-hexahydro-1H-isoindole hydrochloride CAS No. 157060-08-7

(3aR,7aS)-2,3,3a,4,7,7a-hexahydro-1H-isoindole hydrochloride

Cat. No.: B2659113
CAS No.: 157060-08-7
M. Wt: 159.66
InChI Key: LYWBZNCXQWATMG-KVZVIFLMSA-N
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Description

(3aR,7aS)-2,3,3a,4,7,7a-Hexahydro-1H-isoindole hydrochloride is a bicyclic organic compound featuring a partially unsaturated isoindole core with six hydrogens across its fused rings. Its molecular formula is C₈H₁₄ClN (MW: 159.65 g/mol), and it exists as a hydrochloride salt, enhancing its aqueous solubility and stability . The stereochemistry, denoted by the (3aR,7aS) configuration, is critical for its interactions in biological systems, particularly as a precursor in synthesizing nonretinoid antagonists of retinol-binding protein 4 (RBP4) .

Synthesis: The compound is synthesized via Kugelrohr distillation of the free base, yielding a colorless oil (44% yield) . Key characterization data include:

  • ¹H NMR (CDCl₃): δ 5.29 (s, 2H), 3.88 (bs, 1H), 3.26 (m, 2H), 2.82 (m, 2H), 2.41–2.19 (m, 4H), 1.96 (m, 2H) .
  • Applications: Intermediate in synthesizing cyclopenta[c]pyrrole derivatives and RBP4 antagonists .

Properties

IUPAC Name

(3aS,7aR)-2,3,3a,4,7,7a-hexahydro-1H-isoindole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N.ClH/c1-2-4-8-6-9-5-7(8)3-1;/h1-2,7-9H,3-6H2;1H/t7-,8+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWBZNCXQWATMG-KVZVIFLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@@H]2[C@H]1CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,7aS)-2,3,3a,4,7,7a-hexahydro-1H-isoindole hydrochloride typically involves the hydrogenation of isoindole derivatives under specific conditions. The reaction is carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction conditions include a temperature range of 25-50°C and a pressure of 1-5 atm. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of (3aR,7aS)-2,3,3a,4,7,7a-hexahydro-1H-isoindole hydrochloride involves large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(3aR,7aS)-2,3,3a,4,7,7a-hexahydro-1H-isoindole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its fully saturated form using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atom is substituted with various functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: N-oxides

    Reduction: Fully saturated isoindole derivatives

    Substitution: N-alkylated or N-acylated isoindole derivatives

Scientific Research Applications

(3aR,7aS)-2,3,3a,4,7,7a-hexahydro-1H-isoindole hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (3aR,7aS)-2,3,3a,4,7,7a-hexahydro-1H-isoindole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Molecular Formula Substituents/Modifications Stereochemistry Key Properties/Applications References
(3aR,7aS)-Hexahydro-1H-isoindole hydrochloride C₈H₁₄ClN Hydrochloride salt 3aR,7aS High solubility; intermediate for RBP4 antagonists
(3aS,7aR)-5-Chloro-2-(3-nitrophenyl)-hexahydroisoindole-1,3-dione C₁₄H₁₁ClN₂O₄ Chloro, nitro-phenyl, dione 3aS,7aR Electron-deficient core; potential for electrophilic reactivity
(3aS,7aR)-Hexahydro-4,7-methano-isoindole-1,3-dione C₉H₁₁NO₂ Methano bridge, dione 3aS,4R,7S,7aR Rigid bicyclic structure; crystallizes with weak hydrogen bonds
(3aR,7aS)-tert-Butyl 3a,4,7,7a-tetrahydroisoindole-2-carboxylate C₁₃H₂₁NO₂ Boc-protected amine 3aR,7aS Protected amine for controlled synthesis; improved lipophilicity
(3aS,7aR)-5-Methyl-hexahydro-1H-isoindole C₉H₁₅N Methyl substituent 3aS,7aR Enhanced lipophilicity (XLogP3: 1.2); potential CNS activity
Cis-Octahydro-1H-isoindole hydrochloride C₈H₁₆ClN Fully saturated (octahydro) 3aR,7aS Higher saturation reduces reactivity; improved metabolic stability

Key Observations

Stereochemistry : The (3aR,7aS) configuration in the target compound contrasts with (3aS,7aR) analogs (e.g., ), which exhibit distinct spatial arrangements affecting receptor binding and synthetic pathways.

Solubility: The hydrochloride salt form of the target compound enhances water solubility compared to non-ionic derivatives like the tert-butyl carboxylate ().

Reactivity : Introduction of electron-withdrawing groups (e.g., nitro in ) increases electrophilicity, enabling nucleophilic additions, whereas methyl groups () enhance lipophilicity.

Saturation : The hexahydro core (one double bond) offers partial unsaturation for conjugation, unlike the fully saturated octahydro analog (), which may resist oxidation but limit π-π interactions.

Biological Relevance: The target compound’s role in RBP4 antagonist synthesis () contrasts with methano-bridged analogs (), which are studied for crystallographic properties rather than bioactivity.

Biological Activity

(3aR,7aS)-2,3,3a,4,7,7a-hexahydro-1H-isoindole hydrochloride is a compound of interest due to its potential biological activities. It belongs to the isoindole class of compounds, which have been studied for various pharmacological effects including anti-inflammatory and neuroprotective properties. This article aims to summarize the current understanding of the biological activity associated with this compound, supported by relevant case studies and research findings.

  • Molecular Formula: C8H14ClN
  • Molecular Weight: 159.66 g/mol
  • CAS Number: 157060-08-7

Biological Activity Overview

Research indicates that derivatives of isoindole compounds exhibit a range of biological activities. The primary areas of interest include:

  • Anti-inflammatory Activity
  • Neuroprotective Effects
  • Antibacterial Properties

1. Anti-inflammatory Activity

Studies have shown that isoindole derivatives can inhibit inflammatory pathways, particularly through the inhibition of cyclooxygenase (COX) enzymes. For instance, compounds derived from isoindoline-1,3-dione have demonstrated significant inhibition of COX-2, which is implicated in inflammatory responses.

CompoundCOX-2 Inhibition (IC50)Selectivity Ratio (COX-2/COX-1)
Compound A90.28 µM> Meloxicam
Compound B45.15 µM< Meloxicam

2. Neuroprotective Effects

The neuroprotective potential of (3aR,7aS)-2,3,3a,4,7,7a-hexahydro-1H-isoindole hydrochloride has been explored in the context of Alzheimer's disease. In silico studies indicated that certain derivatives could act as inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown.

CompoundAChE Inhibition (IC50)BuChE Inhibition (IC50)
Derivative I1.12 µM21.24 µM
Derivative II10 µM80 µM

3. Antibacterial Properties

Research has also indicated that isoindole derivatives possess antibacterial properties against various strains of bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Studies

Several studies have evaluated the biological activities of isoindole derivatives:

  • Study on AChE Inhibitors: A series of isoindoline derivatives were synthesized and tested for their inhibitory effects on AChE and BuChE using Ellman’s method. The results showed promising activity with IC50 values ranging from 0.9 to 19.5 µM against AChE .
  • Inflammation Model: In a murine model of inflammation induced by carrageenan, treatment with isoindole derivatives resulted in a significant reduction in paw edema compared to control groups .

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